molecular formula C14H11F2NO3 B15206160 (S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

Cat. No.: B15206160
M. Wt: 279.24 g/mol
InChI Key: XUROCEZEOCOWSX-LURJTMIESA-N
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Description

(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a pyridoquinoline core with fluorine and methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3,4-difluorobenzaldehyde with 3-methyl-2-oxobutanoic acid under acidic conditions to form the quinoline core. This is followed by cyclization and oxidation steps to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of functionalized quinolines .

Scientific Research Applications

(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit DNA gyrase in bacteria, preventing DNA replication and leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid: Similar structure but lacks fluorine substitutions.

    9-fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid: Contains a single fluorine atom.

Uniqueness

The presence of two fluorine atoms and a methyl group in (S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid enhances its biological activity and stability compared to similar compounds. These substitutions can improve its binding affinity to molecular targets and increase its resistance to metabolic degradation .

Properties

Molecular Formula

C14H11F2NO3

Molecular Weight

279.24 g/mol

IUPAC Name

(12S)-7,8-difluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C14H11F2NO3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)/t6-/m0/s1

InChI Key

XUROCEZEOCOWSX-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

Origin of Product

United States

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